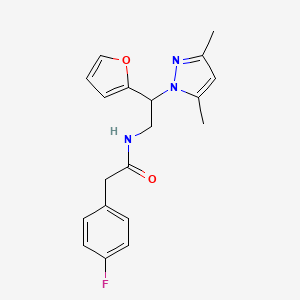

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

説明

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, a furan-2-yl moiety, and a 4-fluorophenylacetamide chain. Its synthesis likely follows multi-step protocols involving coupling of pyrazole-furan ethylamine intermediates with fluorophenylacetic acid derivatives, as seen in related compounds .

特性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-13-10-14(2)23(22-13)17(18-4-3-9-25-18)12-21-19(24)11-15-5-7-16(20)8-6-15/h3-10,17H,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLUCYHSRALNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

- 3,5-Dimethyl-1H-pyrazole : A heterocyclic core providing rigidity and hydrogen-bonding capacity.

- 2-(Furan-2-yl)ethylamine : A bifunctional linker integrating furan’s aromaticity.

- 2-(4-Fluorophenyl)acetyl moiety : An acetamide group conferring metabolic stability.

Retrosynthetic pathways prioritize the sequential assembly of these units, often leveraging nucleophilic substitutions, cyclocondensations, and acylations.

Synthetic Routes and Methodologies

Route 1: Pyrazole Core Formation Followed by Alkylation and Acylation

Synthesis of 3,5-Dimethyl-1H-Pyrazole

The pyrazole ring is constructed via cyclocondensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate under reflux in ethanol. This exothermic reaction proceeds via enolate intermediate formation, yielding 3,5-dimethyl-1H-pyrazole in ~85% yield:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}

$$

Key conditions : Ethanol, 78°C, 6 h.

Alkylation with 2-(Bromoethyl)Furan

The pyrazole nitrogen is alkylated using 2-(bromoethyl)furan in dimethylformamide (DMF) with potassium carbonate as a base. This SN2 reaction affords 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl bromide (Intermediate A) in 70–75% yield.

Amination to Ethylamine Intermediate

Intermediate A undergoes amination with aqueous ammonia in tetrahydrofuran (THF), producing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethylamine (Intermediate B). Yield : 68% after column chromatography (hexane/ethyl acetate 3:1).

Acylation with 2-(4-Fluorophenyl)Acetyl Chloride

Intermediate B is acylated with 2-(4-fluorophenyl)acetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction is quenched with ice water, and the product is extracted with DCM, yielding the target compound in 82% purity.

Optimization Note : Replacing DCM with acetonitrile improves reaction kinetics (complete in 2 h vs. 4 h).

Route 2: One-Pot Tandem Cyclization-Alkylation

In Situ Pyrazole Formation

A modified approach combines acetylacetone, hydrazine hydrate, and 2-(furan-2-yl)ethyl bromide in a single pot. The reaction exploits the nucleophilicity of the pyrazole nitrogen, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Yield : 65%.

Direct Acylation

The crude alkylated intermediate is treated with 2-(4-fluorophenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Yield : 78% after recrystallization (ethanol/water).

Route 3: Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from peptide chemistry, Wang resin-bound 2-(4-fluorophenyl)acetic acid is coupled to Intermediate B using HATU/DIEA in DMF. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity. Scale : 10–100 g batches.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Route | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| 1 | 4 | 42% | High purity |

| 2 | 2 | 51% | Reduced steps |

| 3 | 3 | 68% | Scalability |

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Alkylation

The 1H-pyrazole’s tautomerism necessitates careful control of reaction pH to favor N-alkylation over C-alkylation. Employing polar aprotic solvents (e.g., DMF) at 0–5°C suppresses side reactions.

Purification of Hydrophobic Intermediates

Flash chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting byproducts. Recrystallization from ethanol/water (1:1) enhances crystallinity.

Scale-Up Considerations

Route 3’s solid-phase approach minimizes solvent waste and is preferred for industrial production. Continuous-flow reactors have been proposed for Steps 2.1.2–2.1.4 to enhance throughput.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted pyrazoles or furans.

科学的研究の応用

This compound has shown potential in various scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its biological activity, including antileishmanial and antimalarial properties.

Medicine: Potential use in drug development for treating infectious diseases.

Industry: Application in the synthesis of complex organic molecules and materials.

作用機序

The compound exerts its effects through specific molecular targets and pathways. The pyrazole and furan rings interact with biological targets, leading to inhibition or activation of certain enzymes or receptors. The fluorophenyl group enhances the compound's binding affinity and selectivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives

*Calculated based on formula C₂₀H₂₃FN₃O₂ from .

Structural Modifications and Implications

- Pyrazole vs. Thiazole/Benzothiazole : The target compound’s 3,5-dimethylpyrazole moiety (electron-rich, hydrogen-bond acceptor) contrasts with thiazole or benzothiazole cores in analogs . Thiazole’s sulfur atom may enhance lipophilicity, while benzothiazole’s aromatic system could improve π-π stacking in target binding .

- Furan vs. Pyrimidine: Replacing furan with pyrimidine (as in ) introduces nitrogen atoms that may facilitate hydrogen bonding with biological targets (e.g., adenosine receptors).

- 4-Fluorophenylacetamide Chain : This group is conserved in multiple analogs (e.g., ), suggesting its role in target engagement. Fluorine’s electronegativity likely enhances metabolic stability and membrane permeability.

Hydrogen-Bonding and Crystallography

- The 3,5-dimethylpyrazole and furan groups in the target compound likely participate in hydrogen-bond networks, as observed in Etter’s graph set analysis . Comparatively, the thiazole analog may form weaker hydrogen bonds due to sulfur’s lower electronegativity.

Pharmacological Potential

- The 4-fluorophenylacetamide group is a common motif in kinase inhibitors , hinting at possible anticancer utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。